![molecular formula C11H14ClF2N B2777345 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2172474-38-1](/img/structure/B2777345.png)
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the formula C11H14ClF2N. It has a molecular weight of 233.69 g/mol .
Molecular Structure Analysis
The InChI code for “2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride” is 1S/C11H13F2N.ClH/c12-10-5-1-3-8 (11 (10)13)7-9-4-2-6-14-9;/h1,3,5,9,14H,2,4,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The physical form of “2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The study on microwave-assisted fluorination of 2-acylpyrroles highlights the synthesis of fluorinated compounds, showcasing methodologies that might be applicable for derivatives like 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride. This research demonstrates advancements in fluorination techniques under microwave conditions, which could be crucial for the synthesis of fluorinated pharmaceuticals and materials (Troegel & Lindel, 2012).
Application in Polymer Science
- The development of new pyridine-containing polyimides with high glass transition and thermal stability is an example of how similar pyrrolidine derivatives can be utilized in creating materials with exceptional properties. This research demonstrates the effect of heterocyclic structures on the physical properties of polymers, potentially opening up new applications in high-performance materials (Wang et al., 2008).
Catalysis and Organic Synthesis
- Nickel-catalyzed α-arylation of zinc enolates with polyfluoroarenes via C-F bond activation under neutral conditions presents a novel approach to synthesizing fluorinated α-aryl carboxylic acids and amides. This method could be relevant for compounds with similar structural features to 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride, offering insights into the synthesis of important intermediates for drug discovery (Yu et al., 2014).
Medicinal Chemistry and Drug Discovery
- The structure-activity relationship studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089) reveal the cognitive-enhancing properties of this compound, showing the potential therapeutic applications of pyrrolidine derivatives. This research sheds light on the design and development of new pharmaceuticals targeting cognitive disorders, demonstrating the importance of specific structural features for biological activity (Lin et al., 1997).
Photophysical Studies
- The synthesis, characterization, and photophysical studies of rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine, including discussions on electronic and vibrational properties, highlight the potential use of similar compounds in the development of new materials with specific photophysical properties. This research could be applicable to the study of compounds like 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride in the context of materials science and optical applications (Kirgan et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
2-[(2,3-difluorophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-5-1-3-8(11(10)13)7-9-4-2-6-14-9;/h1,3,5,9,14H,2,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBDWSWTDGTVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
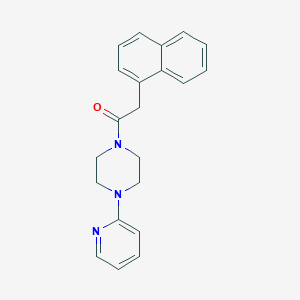
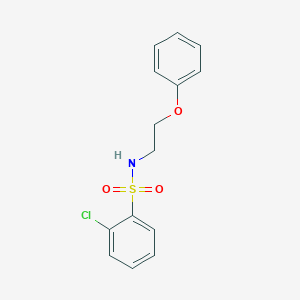
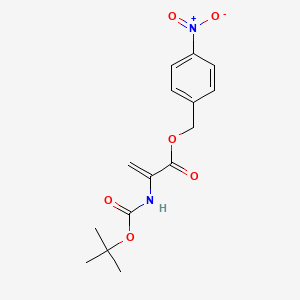
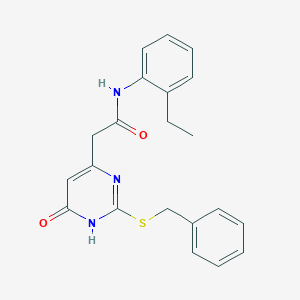
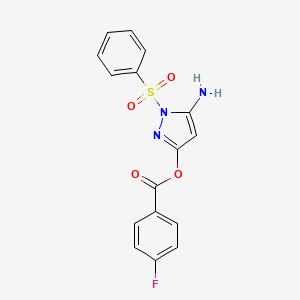

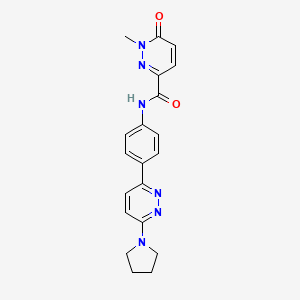
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
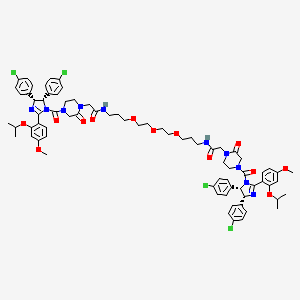
![(4-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2777284.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)